Ad-BippyPhos

描述

作用机制

Target of Action

Ad-BippyPhos is a highly versatile ligand used in palladium (Pd) catalyzed C-N, C-O, and C-C coupling . The primary target of this compound is the Pd center, which plays a crucial role in various cross-coupling reactions .

Mode of Action

This compound interacts with its target, the Pd center, to catalyze various coupling reactions. It is particularly critical for the installation of heteroaromatic groups . The steric demand of the ligands, characterized by a large cone angle combined with an accessible Pd center, is correlated to successful catalysts for C-N coupling reactions .

Biochemical Pathways

This compound affects the biochemical pathways involved in C-N, C-O, and C-C coupling reactions. It has been shown to be highly effective in Pd catalyzed C-N, C-O, and C-C coupling, particularly in the coupling of primary amines with aryl halides .

Result of Action

The action of this compound results in the formation of various coupled products. It is particularly effective in the synthesis of densely-functionalized N,N-diaryl sulfonamide motifs, which are relevant to medicinal chemistry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of molecular sieves can mitigate the decomposition of the aryl halide

准备方法

The preparation of Ad-BippyPhos involves several synthetic steps. One common method starts with the reaction of benzene and chlorolipid to obtain diphenylbipyrazole. This intermediate then undergoes deprotection, phosphination, and aryl substitution reactions to yield the target compound . The reaction conditions typically involve the use of palladium catalysts and specific ligands to facilitate the coupling reactions .

化学反应分析

Ad-BippyPhos is known for its versatility in catalyzing various types of reactions:

C-O Coupling Reactions: It catalyzes the coupling of aryl and heteroaryl bromides/chlorides with primary aliphatic alcohols.

C-N Coupling Reactions: It promotes the coupling between weakly nucleophilic sulfonamides and heteroaryl halides.

Other Coupling Reactions: It is also effective in the synthesis of fluorinated anilines by coupling fluoroalkylamines with aryl bromides and chlorides.

Common reagents used in these reactions include aryl and heteroaryl bromides/chlorides, primary aliphatic alcohols, and fluoroalkylamines . The major products formed are typically the coupled aryl or heteroaryl compounds .

科学研究应用

Ad-BippyPhos has a wide range of applications in scientific research:

相似化合物的比较

Ad-BippyPhos is unique due to its high efficiency and versatility in catalyzing various coupling reactions. Similar compounds include:

5-(Di-tert-butylphosphino)-1′,3′,5′-triphenyl-1′H-[1,4′]bipyrazole: Another effective ligand for palladium-catalyzed reactions.

BippyPhos: Known for its broad applicability in C-N, C-O, and C-C coupling reactions.

tBuBrettPhos: Used in similar catalytic processes but with different steric and electronic properties.

This compound stands out due to its ability to catalyze a wide range of reactions with high efficiency and selectivity .

生物活性

Ad-BippyPhos is a bidentate ligand that has gained attention in the field of catalysis, particularly in palladium-catalyzed reactions such as the Buchwald-Hartwig amination. This article explores the biological activity and applications of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a derivative of BippyPhos, designed to enhance the efficiency and selectivity of various organic transformations. Its unique structure allows it to stabilize palladium catalysts effectively, making it suitable for a range of reactions involving C–N, C–O, and C–C bond formations. The compound's versatility is attributed to its ability to accommodate different substrates and reaction conditions.

Biological Activity

This compound has been studied for its role in facilitating reactions that yield biologically active compounds. The following table summarizes key findings on its biological activity:

Case Study 1: Anti-Cancer Applications

In a study examining the synthesis of anti-cancer compounds, this compound was utilized in the coupling of aryl halides with primary amines. The resulting products exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the ligand's ability to enhance yields while maintaining high selectivity for desired products, demonstrating its potential in drug development.

Case Study 2: Antimicrobial Properties

Another research effort focused on using this compound in C–O coupling reactions to synthesize novel antimicrobial agents. The reactions yielded compounds with notable antibacterial activity against resistant strains of bacteria. This case underscores the ligand's utility in generating bioactive molecules that address pressing public health concerns.

Research Findings

Recent investigations into this compound have revealed several important insights:

- Versatility in Catalysis : this compound has shown unprecedented scope in facilitating various coupling reactions, outperforming traditional ligands in terms of yield and selectivity .

- Structure-Activity Relationship : Modifications to the this compound structure have led to derivatives with enhanced biological activities, suggesting that further exploration could yield even more potent compounds .

- Application in High-Throughput Screening : The ligand's performance across diverse reaction conditions makes it an ideal candidate for high-throughput experimentation aimed at discovering new bioactive compounds .

属性

IUPAC Name |

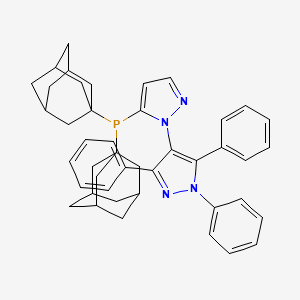

bis(1-adamantyl)-[2-(1,3,5-triphenylpyrazol-4-yl)pyrazol-3-yl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H47N4P/c1-4-10-36(11-5-1)40-42(41(37-12-6-2-7-13-37)47(46-40)38-14-8-3-9-15-38)48-39(16-17-45-48)49(43-24-30-18-31(25-43)20-32(19-30)26-43)44-27-33-21-34(28-44)23-35(22-33)29-44/h1-17,30-35H,18-29H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFBOUNFWVRWAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)P(C4=CC=NN4C5=C(N(N=C5C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C91CC2CC(C9)CC(C2)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H47N4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ad-BippyPhos compare to other ligands for palladium-catalyzed C–O cross-coupling of aliphatic alcohols at room temperature?

A: The research article directly compares this compound to RockPhos, JosiPhos (CyPF-tBu), and Mor-DalPhos ligands in palladium-catalyzed C–O cross-coupling reactions. While the study found that RockPhos generally outperformed the other ligands at room temperature [], this compound, along with the other ligands, still demonstrated effectiveness in facilitating these reactions. The authors suggest that the choice of the optimal ligand may depend on the specific substrates and reaction conditions employed.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。